Cas no 28143-91-1 ((1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol)

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is a chiral diol and amino alcohol compound with a defined stereochemistry, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. Its rigid structure, featuring both hydroxyl and amino functional groups, enables its use as a ligand or building block in the preparation of enantioselective catalysts and biologically active molecules. The (1S,2S) configuration ensures high stereochemical purity, which is critical for applications requiring precise chirality control. This compound is particularly useful in medicinal chemistry for the synthesis of β-adrenergic receptor agonists and other therapeutics. Its stability and well-characterized properties make it a reliable choice for research and industrial processes.
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol structure
28143-91-1 structure
Product Name:(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
CAS No:28143-91-1
MF:C9H13NO2
MW:167.205022573471
MDL:MFCD00004503
CID:53279
PubChem ID:24851227
Update Time:2025-11-06

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol Chemical and Physical Properties

Names and Identifiers

    • (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
    • (2S,3R)-PHENYLSERINOL
    • (2S,3S)-3-PHENYLSERINOL
    • L-(+)-THREO-1-PHENYL-2-AMINO-1,3-PROPANEDIOL
    • L(+)-THREO-2-AMINO-1-PHENYL-1,1,3-PROPANEDIOL
    • L-(+)-THREO-2-AMINO-1-PHENYL-1,3-PROPANEDIOL
    • L-THREO-(+)-PHENYL-2-AMINO-1,3-PROPANDIOL
    • S-BASE
    • LBS
    • Levo-Amin-odiol
    • threo-2-amino-1-phenyl-1,3-propanediol
    • [S(R*,R*)]-2-amino-1-phenylpropane-1,3-diol
    • (1S,2S)-Phenylserinol
    • (1S,2S)-(+)-2-Amino-1-phenyl-1
    • 1,3-Propanediol, 2-amino-1-phenyl-, [S-(R*,R*)]-
    • [1S,2S,(+)]-1-Phenyl-2-amino-1,3-propanediol
    • (1S,2S)-2-amino-1-phenylpropane-1,3-diol
    • (+)-(1S,2S)-2-Amino-1-phenylpropane-1,3-diol
    • (1S,2R)-(+)-2-amino-1-phenyl-1,3-propanediol
    • (1S,2S)-2-Amino-1-phenyl-1,3-propanediol
    • (1S,2S)-threo-1-phenyl-2-amino-1,3-propanediol
    • (1S,2S)-threo-2-amino-1-phenyl-1,3-propanediol
    • (1S,2S)-(+)-1-phenyl 2-amino-1,3-propane-diol
    • (1s, 2s)-(+)-1-phenyl 2-amino-1,3-propane-diol
    • AKOS015854215
    • AC-10002
    • (1s, 2s)-(+)-1-phenyl-2-amino-1,3-propane-diol
    • AS-30546
    • (1S,2S)-2-amino-1-phenyl-propane-1,3-diol;2,4-Dichloro-3,5-dinitrobenzotrifluoride
    • L-threo-1-Phenyl-2-amino-1,3-propanediol
    • JUCGVCVPNPBJIG-IUCAKERBSA-N
    • 1,3-Propanediol, 2-amino-1-phenyl-, (1S,2S)-
    • AC-19031
    • DTXSID40950893
    • A819758
    • BP-20125
    • (1S,2S)-1-phenyl-2-amino-1,3-propanediol
    • (S(R*,R*))-2-Amino-1-phenylpropane-1,3-diol
    • 55057-81-3
    • EINECS 248-867-6
    • (1S, 2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
    • W-107071
    • NS00048285
    • 28143-91-1
    • CS-0015328
    • (1S,2S)-2-amino-1-phenyl-propane-1,3-diol
    • SCHEMBL145000
    • (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, 97%
    • AMY7190
    • MFCD00004503
    • (1S,2S)-(+)-1-phenyl-2-amino-1,3-propane-diol
    • 2-Amino-1-phenyl-1,3-propanediol
    • 248-867-6
    • FA37317
    • MDL: MFCD00004503
    • Inchi: 1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m0/s1
    • InChI Key: JUCGVCVPNPBJIG-IUCAKERBSA-N
    • SMILES: O[C@@H](C1C=CC=CC=1)[C@H](CO)N

Computed Properties

  • Exact Mass: 167.09500
  • Monoisotopic Mass: 167.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 66.5A^2

Experimental Properties

  • Color/Form: White powder
  • Density: 1.1222 (rough estimate)
  • Melting Point: 109-113 °C (lit.)
  • Boiling Point: 295.79°C (rough estimate)
  • Flash Point: 171.9 °C
  • Refractive Index: 26.5 ° (C=1, MeOH)
  • PSA: 66.48000
  • LogP: 0.73990
  • Specific Rotation: 35 º (c=1, 1N HCl)
  • Optical Activity: [α]25/D +37°, c = 1 in 1 M HCl
  • Solubility: Not determined

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39
  • Storage Condition:Store in a cool, dry place. Store in tightly closed containers.

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019115645-5g
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
28143-91-1 97%
5g
$400.00 2023-09-02
Fluorochem
225439-1g
1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
28143-91-1 95%
1g
£108.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA01596-5g
(1S,2S)-2-amino-1-phenylpropane-1,3-diol
28143-91-1
5g
¥1908.0 2021-09-04
TRC
A626050-50mg
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
28143-91-1
50mg
$ 75.00 2023-04-19
TRC
A626050-500mg
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
28143-91-1
500mg
$ 138.00 2023-04-19
TRC
A626050-1g
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
28143-91-1
1g
$ 130.00 2022-06-07
TRC
A626050-10g
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
28143-91-1
10g
$ 1263.00 2023-04-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S914570-250mg
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
28143-91-1 97%
250mg
¥324.00 2022-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
NE550-200mg
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
28143-91-1 98%
200mg
¥256.0 2022-07-28
Apollo Scientific
OR322214-1g
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
28143-91-1
1g
£98.00 2023-09-02

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:28143-91-1)(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Order Number:A819347
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:09
Price ($):206.0
Email:sales@amadischem.com
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:28143-91-1)(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Order Number:B178889
Stock Status:inquiry
Quantity:1g;10g;100g;1kg;bulk
Purity:98%
Pricing Information Last Updated:Tuesday, 28 October 2025 11:13
Price ($):inquiry
Email:jasonyao@bydpharma.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:28143-91-1)左旋氨基二醇
Order Number:1668991
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 18:10
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:28143-91-1)(1S,2S)-(+)-2-氨基-1-苯基-1,3-丙二醇
Order Number:LE1668991
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:32
Price ($):discuss personally
Email:18501500038@163.com

Additional information on (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

Compound CAS No 28143-91-1: (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

The compound CAS No 28143-91-1, also known as (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, is a significant organic molecule with a diverse range of applications in the fields of pharmaceuticals, biotechnology, and materials science. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its versatile reactivity and biological activity. Recent studies have highlighted its potential as a key intermediate in the synthesis of advanced biomolecules and therapeutic agents.

The molecular structure of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol consists of a propanediol backbone with a phenyl group at the 1-position and an amino group at the 2-position. The stereochemistry of this compound is crucial for its biological activity, as the (S,S) configuration has been shown to exhibit distinct properties compared to other stereoisomers. This compound has been extensively studied for its role in chiral recognition and asymmetric catalysis, making it a valuable tool in modern organic synthesis.

Recent research has focused on the application of CAS No 28143-91-1 in drug discovery. Its ability to act as a chiral building block has been leveraged in the development of novel therapeutics targeting various diseases, including cancer and neurodegenerative disorders. For instance, studies have demonstrated that derivatives of this compound can modulate key enzymes involved in cellular signaling pathways, offering promising leads for future drug development.

In addition to its pharmaceutical applications, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol has also found utility in materials science. Its hydroxyl groups and amino functionality make it an ideal candidate for the synthesis of advanced polymers and biomaterials. Recent advancements in green chemistry have further enhanced its appeal by incorporating this compound into environmentally friendly synthetic processes.

The synthesis of CAS No 28143-91-1 involves a multi-step process that typically includes asymmetric catalysis or enzymatic resolution to achieve the desired stereochemistry. Researchers have recently explored novel methodologies to improve the efficiency and scalability of this synthesis, ensuring that it remains accessible for both academic and industrial applications.

From a biochemical perspective, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol exhibits interesting interactions with biological systems. Studies have shown that it can act as a substrate for various enzymes, including those involved in glycolysis and lipid metabolism. These findings underscore its potential as a tool for studying metabolic pathways and enzyme mechanisms.

In conclusion, CAS No 28143-91-1, or (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties and stereochemical configuration make it an invaluable resource for researchers in academia and industry alike. As ongoing research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in the development of innovative solutions across various scientific domains.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:28143-91-1)(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
A819347
Purity:99%
Quantity:5g
Price ($):206.0
Email
Beyond Pharmaceutical Co., Ltd
(CAS:28143-91-1)(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
B178889
Purity:98%
Quantity:1g;10g;100g;1kg;bulk
Price ($):Inquiry
Email